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Introduction

Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic, has been a long-standing
therapeutic option for schizophrenia and other psychotic disorders. Its unique long-acting oral
formulation provides a significant clinical advantage in managing chronic conditions. Beyond its
established role in psychiatry, recent research has unveiled the potential of penfluridol and its
structural analogues as potent anticancer agents. This has spurred a renewed interest in
exploring the structure-activity relationships (SAR) within this chemical class, aiming to
dissociate the desired cytotoxic effects from the central nervous system (CNS) activities that
mediate its antipsychotic effects and associated side effects.

This technical guide provides an in-depth overview of the structural analogues of penfluridol,
their biological properties, and the experimental methodologies used for their synthesis and
evaluation. The information is intended to serve as a comprehensive resource for researchers
and drug development professionals working on the optimization of this promising scaffold for
various therapeutic applications.

Core Structure and Analogues

The core structure of penfluridol consists of a diphenylbutylpiperidine moiety. Structural
modifications have been explored at several positions to modulate its pharmacological profile.
Key analogues include other diphenylbutylpiperidine antipsychotics such as pimozide and
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fluspirilene, as well as novel derivatives designed to enhance anticancer activity while reducing
CNS-related effects. A significant body of work in this area has been presented by Ashraf-Uz-
Zaman and colleagues, who have systematically synthesized and evaluated a series of
penfluridol analogues.

Notable Structural Analogues of Penfluridol

Several analogues of penfluridol have been synthesized and evaluated to explore the
structure-activity relationship, particularly concerning the separation of antipsychotic and
anticancer effects. The work by Ashraf-Uz-Zaman et al. provides a key set of analogues where
modifications were made to the linker and the aromatic moieties of the penfluridol scaffold.[1]

Table 1: Structures of Penfluridol and Selected Analogues

Key Modifications from
Compound Structure

Penfluridol
Penfluridol = A -
Replacement of the 4-chloro-3-
i ) (trifluoromethyl)phenyl group
Pimozide e _ o _
with a benzimidazolinone
moiety.
Spiro-linked
Fluspirilene L triazaspiro[4.5]decan-4-one

replacing the piperidine ring.

Chemical structure not ) )
_ _ _ Elongation of the butyl linker
Analogue 8a available in a readily usable
by one carbon atom.[1]
format.

_ Elongation of the butyl linker
Chemical structure not ) )
] ] ) by one carbon and introduction
Analogue 8c available in a readily usable
of a methoxy group on one of
format. ]
the phenyl rings.[1]

Chemical structure not ) )
Introduction of a nitrogen atom

Analogue 11b available in a readily usable ) )
in the linker (N-butyl).[1]

format.
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Quantitative Data on Biological Activities

The biological activities of penfluridol and its analogues have been quantified through various
in vitro assays, including receptor binding assays to determine affinity for CNS receptors and
cytotoxicity assays to assess anticancer potential.

Receptor Binding Affinities

The affinity of penfluridol and its analogues for various G-protein coupled receptors (GPCRS)
associated with its antipsychotic activity and side effects has been determined using
radioligand binding assays. The binding affinity is typically expressed as the inhibitor constant
(Ki), with lower values indicating higher affinity.

Table 2: Binding Affinities (Ki, nM) of Penfluridol and its Analogues at Selected CNS
Receptors[1]

Compound D2 5-HT2A H1
Penfluridol 1.8 3.4 12
Analogue 8a 25 >10,000 >10,000
Analogue 8c 48 >10,000 >10,000
Analogue 11b 63 >10,000 >10,000

Data extracted from Ashraf-Uz-Zaman et al. (2018). This data highlights the successful
reduction in affinity for key CNS receptors in the synthesized analogues.

In Vitro Cytotoxicity

The anticancer potential of penfluridol and its analogues is evaluated by determining their
half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50
values indicate greater cytotoxic potency.

Table 3: In Vitro Cytotoxicity (IC50, uM) of Penfluridol and its Analogues against Cancer Cell
Lines[1]
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MDA-MB-231 (Breast LLC (Lewis Lung
Compound .

Cancer) Carcinoma)
Penfluridol 4.3 5.1
Analogue 8a 4.8 4.2
Analogue 8c 6.1 7.1
Analogue 11b 8.2 9.2

Data extracted from Ashraf-Uz-Zaman et al. (2018). These results indicate that the analogues

retain significant cytotoxic activity against cancer cell lines.

Signaling Pathways

Penfluridol and its analogues exert their effects by modulating multiple signaling pathways.
Their antipsychotic effects are primarily attributed to the blockade of dopamine D2 receptors,
while their anticancer effects involve a broader range of mechanisms.

Dopamine D2 Receptor Sighaling Pathway
(Antipsychotic Action)

Penfluridol is a potent antagonist of the dopamine D2 receptor, a G-protein coupled receptor
that signals through the Gi/o pathway to inhibit adenylyl cyclase, leading to a decrease in
intracellular cyclic AMP (CAMP) levels. Blockade of this pathway in the mesolimbic system is
thought to be the primary mechanism for its antipsychotic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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